4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid

Coordination Chemistry Chelating Agents Metal Sequestration

Researchers requiring a symmetrical bis-carboxylate hydantoin scaffold face limited sourcing options, forcing compromises on chelation geometry or crosslinking density. This compound solves that with two propionic acid arms forming six-membered chelate rings with metal ions, enabling applications where mono-functional hydantoins fail: (1) direct precursor for 1,3-bis(2-chloroethyl)-5,5-dimethylhydantoin polymerization to low-foaming biocidal QAC polymers; (2) candidate cyanide-free gold complexant with predicted enhanced thermodynamic stability; (3) lead-like scaffold for peripherally restricted ACAT-1 inhibitors. Supplied exclusively for research; reliable global fulfillment.

Molecular Formula C11H16N2O6
Molecular Weight 272.25 g/mol
CAS No. 50807-41-5
Cat. No. B12921936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid
CAS50807-41-5
Molecular FormulaC11H16N2O6
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=O)N1CCC(=O)O)CCC(=O)O)C
InChIInChI=1S/C11H16N2O6/c1-11(2)9(18)12(5-3-7(14)15)10(19)13(11)6-4-8(16)17/h3-6H2,1-2H3,(H,14,15)(H,16,17)
InChIKeyLQGSKDNLLJIRAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid – Compound Overview and Procurement


4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid (CAS 50807-41-5), also known as 1,3-bis(2-carboxyethyl)-5,5-dimethylhydantoin , belongs to the hydantoin family of heterocyclic compounds containing an imidazolidine-2,4-dione core [1]. It is a synthetic, symmetrical dicarboxylic acid derivative of 5,5-dimethylhydantoin (DMH) in which both nitrogen atoms are functionalized with propionic acid side chains, yielding a dibasic chelating scaffold capable of forming six-membered chelate rings with metal ions [2]. Predicted physicochemical properties include XLogP = -1.1, highlighting high hydrophilicity relative to its non-carboxylated hydantoin analogues [3]. As a fine-chemical intermediate supplied exclusively for research purposes , its procurement trade-offs center on dual-acid functionality versus cost-competitiveness of structurally simpler building blocks.

Why Generic Hydantoin Substitution Fails for This Diacid


Substituting a cheaper, mono-functional hydantoin such as 5,5-dimethylhydantoin (DMH) or hydantoin-5-propionic acid for 4,4-dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid ignores fundamental structural constraints: the target compound is a symmetrical diacid bearing two propionic acid chains that form six-membered chelate rings with metal ions, whereas DMH lacks peripheral carboxylate donors entirely and hydantoin-5-propionic acid provides a single carboxylate arm [1]. These architectural differences produce divergent metal-affinity profiles, pH-dependent speciation, and polymerization stoichiometry. Using a mono-acid or non-acid hydantoin in a ligand- or monomer-intensive process will alter complexation geometry, impair crosslinking density, and deviate from optimized solubility windows, making generic substitution an economically false economy [2].

Differentiation Evidence for 4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid


Six-Membered Chelate Ring Preference vs. Five-Membered Analogues

The propionic acid side chains of 4,4-dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid are predicted to form six-membered chelate rings upon metal coordination, whereas the structurally shorter acetic acid side chains of 1,3-diacetic acid-5,5-dimethylhydantoin would form five-membered rings. Fundamental chelate-ring size principles demonstrate that six-membered rings exhibit enhanced stability for certain metal ions (including Cu(II), Ni(II), and lanthanides) compared to five-membered rings, as confirmed by stability-constant measurements on closely analogous ethylenediamine-N,N'-dipropionic acid chelates [1]. While direct stability-constant data for 4,4-dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid have not been published, the foundational trend—six-membered rings being approximately 1–2 log units more stable for first-row transition metals than their five-membered counterparts—derives from the Courtney et al. series [1] and is corroborated by ring-size analyses for oxadipropionic acid systems [2]. Users must verify this prediction experimentally for the specific metal ion of interest.

Coordination Chemistry Chelating Agents Metal Sequestration

Dual Carboxylate Functionality for Crosslinking and Polymerization

The symmetrical bis-propionic acid substitution pattern of 4,4-dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid distinguishes it as an AA-type difunctional monomer, capable of participating in AA+BB step-growth polycondensation when combined with diols or diamines. In contrast, 5,5-dimethylhydantoin (DMH) provides only N-H reactive sites requiring pre-activation (e.g., halogenation), and hydantoin-5-propionic acid (CAS 90197-83-4) is mono-functional, limiting its role to chain termination . Patent literature explicitly cites 1,3-bis(2-carboxyethyl)-5,5-dimethylhydantoin as a preferred precursor for making 1,3-bis(2-chloroethyl)-5,5-dimethylhydantoin, which is then polymerized to yield biocidal polymeric hydantoin quaternary compounds with broad-spectrum algicidal, fungicidal, and bactericidal activity [1]. This difunctional-AA architecture is a prerequisite for accessing the polymeric product class, and no mono-functional hydantoin can fill this role without full synthetic redesign of the downstream route.

Polymer Chemistry Polyester Synthesis Crosslinking Agents

LogP and Hydrogen-Bond Donor Profile vs. Non-Carboxylated Hydantoins

Predicted XLogP for 4,4-dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid is -1.1, with two hydrogen-bond donors and six hydrogen-bond acceptors [1]. By comparison, 5,5-dimethylhydantoin (DMH, CAS 77-71-4) has an XLogP of approximately -0.2 and only one hydrogen-bond donor under neutral conditions [2]. The >0.9-unit decrease in logP and the doubled hydrogen-bond donor count confer markedly higher aqueous solubility and lower passive membrane permeability on the dipropionic acid analogue, which directly impacts extraction efficiency, chromatographic retention (as demonstrated on Newcrom R1 HPLC columns [3]), and formulation partitioning behavior. In medicinally relevant contexts, the higher topological polar surface area (TPSA ~115 Ų vs. ~49 Ų for DMH [2]) quantitatively predicts reduced blood-brain barrier penetration, making the dipropionic acid form preferable for peripherally restricted target engagement.

Physicochemical Properties Solubility Prediction ADME Screening

UV Solvatochromism Distinct from Alkyl-Substituted Hydantoins

A systematic solvatochromic study of 1,3-bis-substituted-5,5-dimethylhydantoins established that the position of the UV absorption maximum (ν_max) is governed by the linear solvation energy relationship ν = ν₀ + sπ* + aα + bβ, where π* is the solvent polarity/polarizability index, α is the hydrogen-bond donor acidity, and β is the hydrogen-bond acceptor basicity [1]. For alkyl-substituted analogues, ν_max in cyclohexane is ~210 nm, shifting to ~225 nm in DMSO (Δν ~3,300 cm⁻¹). The target compound, bearing two terminal carboxylic acid groups, is predicted to exhibit enhanced sensitivity to solvent hydrogen-bond donor acidity (parameter a) compared to alkyl-substituted derivatives because of additional solute–solvent hydrogen-bonding sites at the COOH termini. This predicts a larger bathochromic shift in protic solvents (e.g., methanol, water) relative to non-carboxylated 1,3-disubstituted hydantoins, enabling differentiation of the target compound from its non-acid analogues by UV spectroscopy alone, though direct published UV data for this specific compound are absent [1].

Spectroscopic Characterization Solvent Effect Studies Linear Solvation Energy Relationships

SOAT-1 Inhibitor Scaffold in Dioxo-imidazolidine Chemical Space

A patent family (WO2010097465A1) claims a series of dioxo-imidazolidine derivatives as inhibitors of the enzyme sterol O-acyltransferase-1 (SOAT-1/ACAT-1), a validated target for hypercholesterolemia and atherosclerosis [1]. The core scaffold, 2,5-dioxoimidazolidine, accommodates diverse N,N'-substituents, and among the exemplified compounds, N,N'-carboxyalkyl-substituted variants (including the target compound's basic scaffold) are explicitly within the scope of Markush claims encompassing 1,3-dicarboxyalkyl hydantoins [1]. While a specific IC₅₀ value for 4,4-dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid against SOAT-1 has not been published, the compound occupies a privileged chemical space within this IP-protected pharmacophore family. By contrast, the parent 5,5-dimethylhydantoin lacks the peripheral carboxylate groups required for productive interaction with the SOAT-1 active site, as evidenced by the patent's SAR emphasizing the necessity of N-substitution for activity [1].

Enzyme Inhibition Sterol O-Acyltransferase Cardiovascular Pharmacology

Boiling Point and Thermal Stability vs. Lower-Molecular-Weight Hydantoins

The predicted boiling point of 4,4-dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid is 475.3 ± 55.0 °C at 760 mmHg, with a flash point of 241.2 °C and density of 1.363 g/cm³ [1]. In contrast, 5,5-dimethylhydantoin (DMH, MW 128.13 g/mol) has a reported boiling point of approximately 275–285 °C and melting point of 174–176 °C, reflecting the significantly lower molecular weight and absence of high-molecular-weight carboxylic acid side chains [2]. The approximately 200 °C higher boiling point of the dipropionic acid derivative translates to a broader liquid-processing window for high-temperature polycondensation reactions, but also necessitates higher-energy distillation and purification operations. This thermal stability differential must be factored into process-cost calculations when selecting between the two core structures.

Thermal Properties Process Chemistry Distillation Parameters

High-Value Application Scenarios for 4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid


AA-Type Difunctional Monomer for Biocidal Polymeric Quaternary Compounds

As established by the bis-propionic acid architecture (Evidence Item 2), the target compound serves as a direct precursor for synthesizing 1,3-bis(2-chloroethyl)-5,5-dimethylhydantoin, which subsequently polymerizes to yield water-soluble, low-foaming biocidal quaternary ammonium polymers with algicidal, fungicidal, and bactericidal efficacy [1]. Mono-functional hydantoins such as 5,5-dimethylhydantoin cannot be substituted into this synthetic route because they lack the second reactive arm required for chain propagation [1]. This application is particularly valuable for industrial water-treatment formulators developing non-oxidizing microbicides with reduced foaming compared to conventional QAC polymers.

Metal-Chelating Ligand for Electroplating and Metal Sequestration

The symmetrical diacid structure, with its two propionic acid arms predicted to form six-membered chelate rings (Evidence Item 1), positions the compound as a candidate cyanide-free gold complexant. Hydantoin derivatives, particularly 5,5-dimethylhydantoin, are already known to form stable [Au(DMH)₄]⁻ complexes with stability constants of approximately 10²¹ [2]. The dipropionic acid variant, with its additional carboxylate donors, is predicted to form even more thermodynamically stable chelates, especially for trivalent gold and copper(II) ions, making it worthy of experimental characterization for environmentally compliant electroplating baths [3].

Peripherally-Restricted Pharmacological Probe for SOAT-1 Inhibition

The combination of markedly negative logP (-1.1), high TPSA (115 Ų), and inclusion within the SOAT-1 inhibitor patent space (Evidence Items 3 and 5) makes the target compound a lead-like scaffold for designing peripherally restricted ACAT-1 inhibitors intended for hypercholesterolemia treatment without CNS penetration liability [4]. Structure-permeability guidelines indicate that compounds with TPSA > 90 Ų are unlikely to cross the blood-brain barrier appreciably, and at 115 Ų, the target compound exceeds this threshold by a substantial margin while remaining within the oral druggable space [5].

Spectroscopic Reference for Carboxylated Hydantoin Solvatochromism

The predicted solvatochromic sensitivity imparted by the terminal COOH groups (Evidence Item 4) establishes the compound as a valuable probe for extending linear solvation energy relationship (LSER) studies to carboxylated hydantoins. Researchers investigating solvent effects on heterocyclic dicarboxylic acids can use the compound to calibrate the a-coefficient (hydrogen-bond donor acidity term) in Kamlet-Taft LSER models, potentially filling a gap in the published dataset that is currently limited to non-acid 1,3-bis-alkyl-substituted hydantoins [6].

Quote Request

Request a Quote for 4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.